molecular formula C13H19ClN2O B7945841 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B7945841
M. Wt: 254.75 g/mol
InChI Key: PGZFBGFEDZIGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of benzylpiperazine with an appropriate acylating agent. One common method is the acylation of benzylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: 1-(3-Benzylpiperazin-1-yl)ethanol.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in the context of its potential antidepressant effects, the compound may modulate the levels of serotonin and dopamine in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
  • 1-(3-Phenylpiperazin-1-yl)ethan-1-one hydrochloride
  • 1-(3-Benzylpiperidin-1-yl)ethan-1-one hydrochloride

Uniqueness

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties. The presence of the benzyl group at the 3-position of the piperazine ring may confer distinct biological activities compared to other similar compounds with different substitution patterns.

Properties

IUPAC Name

1-(3-benzylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFBGFEDZIGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.